N-Veratrylidene-para-anisidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Veratrylidene-para-anisidine is an organic compound with the molecular formula C16H17NO3 It is a derivative of aniline, where the para position is substituted with a veratrylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Veratrylidene-para-anisidine can be synthesized through a condensation reaction between veratraldehyde and para-anisidine. The reaction typically involves mixing equimolar amounts of veratraldehyde and para-anisidine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Veratrylidene-para-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the para position of the anisidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-Veratrylidene-para-anisidine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Veratrylidene-para-anisidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating the formation and exchange of hydrazone bonds. This activity is attributed to the electron-rich nature of the para-anisidine moiety, which enhances its nucleophilicity and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-Veratrylidene-meta-anisidine
- N-Veratrylidene-ortho-anisidine
- N-Veratrylidene-3,4-xylidine
- N-Veratrylidene-2,4-xylidine
- N-Benzylidene-para-anisidine
Uniqueness
N-Veratrylidene-para-anisidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in catalysis and organic synthesis .
Biological Activity
N-Veratrylidene-para-anisidine (CAS Number: 82363-24-4) is an organic compound derived from aniline, characterized by a veratrylidene group at the para position of the anisidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula: C16H17NO3
- Molecular Weight: 273.31 g/mol
- Structure: The compound features a conjugated system that enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Nucleophilic Catalysis: The electron-rich nature of the para-anisidine moiety enhances its nucleophilicity, facilitating reactions with electrophilic sites on biomolecules.
- Hydrazone Bond Formation: The compound can form hydrazone bonds, which are crucial for its reactivity in biological systems.
Toxicological Profile
Despite its promising biological activities, this compound exhibits some toxicological concerns. Studies have indicated potential nephrotoxicity and hematological effects at high doses. For instance, intraperitoneal administration in rats showed significant increases in urinary N-acetyl-β-D-glucosaminidase (NAG), indicating renal dysfunction.
Toxicological Effect | Observation |
---|---|
Nephrotoxicity | Increased urinary NAG levels |
Hematological Changes | Anemia and alterations in blood cell counts |
Comparison with Related Compounds
This compound shares structural similarities with other veratrylidene derivatives, each exhibiting unique biological profiles.
Compound | Biological Activity |
---|---|
N-Veratrylidene-meta-anisidine | Moderate antimicrobial activity |
N-Benzylidene-para-anisidine | Stronger anticancer effects |
Properties
CAS No. |
82363-24-4 |
---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C16H17NO3/c1-18-14-7-5-13(6-8-14)17-11-12-4-9-15(19-2)16(10-12)20-3/h4-11H,1-3H3 |
InChI Key |
CVLTWAVADRVOHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.